

Technical Guide: 6-Amino-2-thiouracil (CAS 1004-40-6)

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Compound of Interest

Compound Name: *6-amino-4-sulfanylidene-1H-pyrimidin-2-one*

CAS No.: *1073-82-1*

Cat. No.: *B086386*

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Identity, Structural Tautomerism, and Synthetic Applications[1]

Core Directive & Nomenclature Clarification

Target Compound: 6-Amino-2-thiouracil CAS Registry Number:1004-40-6 Synonyms: 4-Amino-2-thiouracil; 6-Amino-2-mercapto-4-hydroxypyrimidine; 4-Amino-6-hydroxy-2-mercaptopyrimidine.

Critical Note on Isomer Specificity: In pyrimidine chemistry, the terms "6-amino-4-thiouracil" and "6-amino-2-thiouracil" are frequently conflated due to the symmetry of the pyrimidine ring and tautomeric equilibria.

- The Dominant Isomer (CAS 1004-40-6): This is the 2-thio isomer (2-thioxo-4-oxo). It is the standard, commercially available building block used in drug development (e.g., antithyroid drugs).

- The "4-Thio" Isomer: The theoretical 6-amino-4-thiouracil (2-oxo-4-thioxo) is rare and chemically unstable relative to the 2-thio form.
- Conclusion: This guide focuses on CAS 1004-40-6, the scientifically relevant and accessible isomer.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

[7]

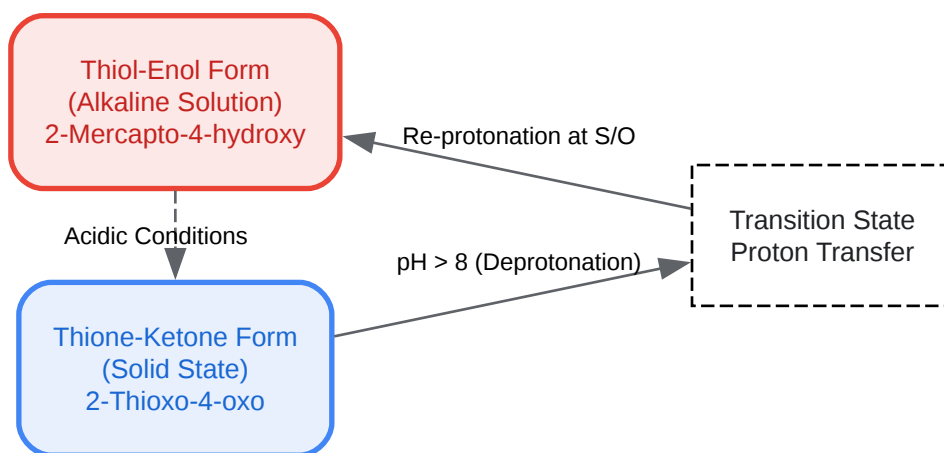
Property	Data
CAS Number	1004-40-6
IUPAC Name	6-Amino-2-sulfanylidene-1H-pyrimidin-4-one
Molecular Formula	C ₄ H ₅ N ₃ OS
Molecular Weight	143.17 g/mol
Appearance	White to off-white crystalline powder
Melting Point	>300 °C (Decomposes)
Solubility	Soluble in alkaline solutions (NaOH, NH ₄ OH); slightly soluble in water and ethanol; insoluble in ether.[1][2][3]
pKa	~7.92 (Predicted)

Structural Chemistry: Tautomeric Equilibrium

The reactivity of 6-amino-2-thiouracil is defined by its ability to exist in multiple tautomeric forms. This equilibrium allows the molecule to react as a thione, thiol, ketone, or enol depending on pH and solvent conditions.

Tautomerization Pathway

The following diagram illustrates the dynamic shift between the thione-ketone form (most stable in solid state) and the thiol-enol forms (reactive in solution).



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Figure 1: Tautomeric equilibrium of 6-Amino-2-thiouracil. The thione form (blue) predominates in neutral solid phases, while the thiol form (red) drives nucleophilic substitution reactions.

Synthesis Protocol

The industrial and laboratory standard for synthesizing 6-amino-2-thiouracil involves the condensation of ethyl cyanoacetate with thiourea in the presence of a strong base (sodium ethoxide).

Reaction Mechanism:

- **Nucleophilic Attack:** The nitrogen of thiourea attacks the carbonyl carbon of ethyl cyanoacetate.
- **Cyclization:** The second nitrogen attacks the nitrile carbon (or ester, depending on conditions), closing the pyrimidine ring.
- **Tautomerization:** The intermediate stabilizes into the 6-amino-2-thiouracil form.

Step-by-Step Methodology:

Reagents:

- Thiourea (1.0 eq)
- Ethyl Cyanoacetate (1.0 eq)

- Sodium Ethoxide (2.0 eq, prepared in situ from Na metal and absolute ethanol)
- Absolute Ethanol (Solvent)[4]
- Acetic Acid (for neutralization)[3][4]

Protocol:

- Preparation of Ethoxide: Dissolve sodium metal (2.3 g) in absolute ethanol (50 mL) under a nitrogen atmosphere to form sodium ethoxide.
- Addition: Add thiourea (7.6 g, 0.1 mol) to the solution. Stir for 15 minutes at room temperature.
- Condensation: Add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise over 20 minutes.
- Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The solution will turn yellow/orange, and a precipitate (sodium salt of the product) may form.
- Isolation: Cool the reaction mixture to room temperature.
- Neutralization: Acidify the mixture with glacial acetic acid to pH ~5. The product will precipitate as a white/off-white solid.[5]
- Purification: Filter the solid, wash with cold water (2x 20 mL) and ethanol (1x 20 mL). Recrystallize from boiling water if necessary.

Yield: Typically 70–85%.

Applications in Drug Development

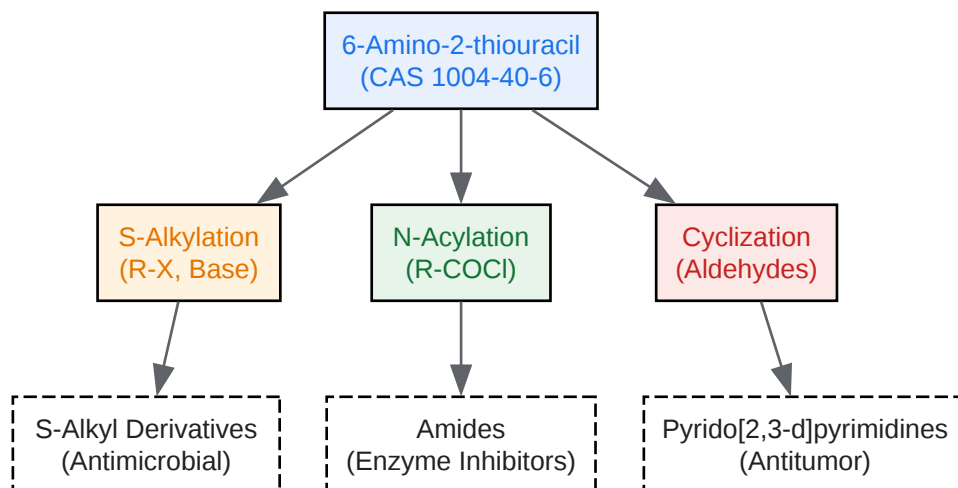
6-Amino-2-thiouracil serves as a critical scaffold in medicinal chemistry, particularly for:

- Antithyroid Agents: It is a structural analog of Propylthiouracil (PTU), inhibiting thyroid peroxidase.
- Adenosine Receptor Antagonists: Derivatives are explored as selective antagonists for A3 adenosine receptors, relevant in asthma and inflammation therapy.

- Antimetabolites: Used to synthesize modified nucleobases that interfere with DNA/RNA replication in cancer cells.

Synthesis Workflow for Derivatives

The amino group at C6 and the thio group at C2 provide orthogonal handles for functionalization.



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Figure 2: Synthetic divergence from 6-amino-2-thiouracil. The sulfur atom allows for selective alkylation, while the amino group facilitates condensation reactions.

References

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